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Compound of Interest

Compound Name:
3-Hydroxy-2-methoxyquinazolin-

4(3H)-one

CAS No.: 86208-53-9

Cat. No.: B8482028 Get Quote

Executive Summary
3-Hydroxy-2-methoxyquinazolin-4(3H)-one is a bicyclic heterocycle belonging to the class of

cyclic hydroxamic acids.[1] Structurally, it consists of a quinazolin-4-one core substituted with a

hydroxyl group at the N3 position and a methoxy group at the C2 position.

This molecule represents a "masked" or "fixed" tautomer of the biologically privileged 3-

hydroxyquinazoline-2,4(1H,3H)-dione scaffold.[1] Its primary significance lies in its ability to

function as a bidentate metal chelator (via the N-OH and C=O motifs) while possessing distinct

lipophilicity and metabolic stability profiles compared to its parent dione.[1] It is actively

researched for anti-HCV activity (targeting NS5B polymerase) and as a siderophore mimic for

antibacterial applications.

Chemical Structure & Electronic Properties[1][2]
Structural Analysis
The molecule features a fused benzene-pyrimidine ring system.[1][2] The unique reactivity

stems from the contiguous arrangement of the N-hydroxy and carbonyl groups, creating a high-

affinity ligand field for hard metal ions (Fe³⁺, Mg²⁺, Zn²⁺).
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Feature Description Chemical Consequence

N3-Hydroxy Group Cyclic Hydroxamic Acid
Acidic proton (pKa ~6–8);

critical for metal chelation.[1]

C2-Methoxy Group Imidate Ether (Lactim ether)

Increases lipophilicity;

susceptible to acid-catalyzed

hydrolysis.[1]

C4-Carbonyl Amide/Lactam
H-bond acceptor; participates

in chelation rings.[1]

Tautomerism & Stability
Unlike the parent 2,4-dione, which exists in equilibrium between lactam and lactim forms, the 2-

methoxy substituent locks the C2 position in the imidate form. However, the N3-OH group can

still participate in proton transfer, though it predominantly exists as the N-OH tautomer rather

than the N-oxide zwitterion in non-polar solvents.

Critical Stability Note: The C2-methoxy group is an imidate ether.[1] While stable under neutral

and basic conditions, it is susceptible to hydrolysis in acidic aqueous environments, converting

the molecule back to the thermodynamic sink: 3-hydroxyquinazoline-2,4-dione.

Chemical Reactivity & Chelation Logic[1]
Metal Chelation Mechanism
The defining property of this molecule is its ability to form stable 5-membered chelate rings with

metal cations.[1] This mimics the binding mode of natural siderophores (like rhodotorulic acid).

Ligand Type: O,O-bidentate monoanionic donor (after deprotonation of N-OH).[1]

Target Ions: Fe(III) (high affinity), Mg(II) (catalytic site inhibition), Zn(II).

Biological Implication: In NS5B polymerase inhibition, the molecule chelates the two Mg²⁺

ions at the active site, effectively mimicking the pyrophosphate moiety of the nucleotide

substrate.[3]
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Reactivity Profile
Electrophilic Attack: The benzene ring (positions 6 and 8) is deactivated relative to aniline but

can undergo nitration or halogenation under forcing conditions.

Nucleophilic Displacement: The 2-methoxy group is a leaving group.[1] Reaction with

primary amines at high temperatures can displace the methoxy group to yield 2-amino-3-

hydroxyquinazolin-4-ones.[1]

Synthesis Protocols
Primary Synthetic Route: Cyclization of
Anthranilohydroxamic Acid
This route avoids the ambiguity of O- vs. N-alkylation by constructing the ring with the

functionality in place.[1]

Reagents:

Anthranilohydroxamic acid[1][4][5]

Methyl trimethoxyacetate (or Orthocarbonates)[1]

Solvent: Methanol or DMF

Catalyst: p-Toluenesulfonic acid (pTSA)[1]

Protocol:

Preparation: Dissolve anthranilohydroxamic acid (1.0 eq) in anhydrous methanol.

Condensation: Add methyl trimethoxyacetate (1.2 eq) and a catalytic amount of pTSA (0.1

eq).

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (SiO₂,

EtOAc/Hexane).
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Workup: Cool to room temperature. The product often precipitates. If not, concentrate in

vacuo and recrystallize from EtOH/Water.

Alternative Route: Selective O-Methylation
Direct methylation of 3-hydroxyquinazoline-2,4-dione is challenging due to competing N-

methylation.[1]

Condition: Use of "Hard" methylating agents (e.g., Diazomethane or Trimethyloxonium

tetrafluoroborate) favors O-methylation (imidate formation) over N-methylation, but regio-

control remains difficult.[1]

Visualization: Synthesis & Hydrolysis Pathway
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Figure 1: Synthesis via cyclization and subsequent hydrolytic instability pathway.

Analytical Characterization
To validate the identity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, researchers should

look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR)
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Nucleus Signal (ppm) Multiplicity Assignment

¹H NMR 10.5 – 11.5 Broad Singlet

N-OH (Exchangeable

with D₂O).[1]

Distinctive for

hydroxamic acids.

¹H NMR 4.05 – 4.15 Singlet (3H)

O-CH₃.[1] Downfield

due to imidate

attachment.

¹H NMR 7.4 – 8.2 Multiplets (4H)

Aromatic protons of

the quinazolinone

core.

¹³C NMR 158.0 – 162.0 Singlet
C4 (C=O) Carbonyl

carbon.[1]

¹³C NMR 152.0 – 155.0 Singlet
C2 (C-OCH₃) Imidate

carbon.[1]

Mass Spectrometry (MS)
ESI-MS (+): Expect a strong

peak.[1]

Fragmentation: Loss of the methoxy group (

) is a common fragmentation pathway, followed by loss of the N-OH oxygen.

Biological Applications & Pharmacophore Insight[1]
Anti-HCV (Hepatitis C Virus)
This scaffold serves as a pyrophosphate mimetic.[1][3]

Mechanism: The HCV NS5B polymerase requires two Mg²⁺ ions for catalysis.[3] The 3-

hydroxy-4-one motif chelates these ions, displacing the natural nucleotide substrate and

halting viral RNA replication.
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Advantage over Dione: The 2-methoxy variant often exhibits higher cell permeability (LogP)

than the highly polar 2,4-dione, improving intracellular concentration before potentially

hydrolyzing to the active species or acting directly.

Antibacterial (Siderophore Mimicry)
Bacteria utilize siderophores to scavenge iron.[1] Synthetic cyclic hydroxamic acids can:

Starve bacteria by sequestering iron (if the complex is not transported).

Act as "Trojan Horses" by forming an iron complex that is actively transported into the cell,

where a conjugated antibiotic payload is released.

Visualization: Mechanism of Action (NS5B Inhibition)
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Figure 2: Mechanism of NS5B Polymerase inhibition via metal ion sequestration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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